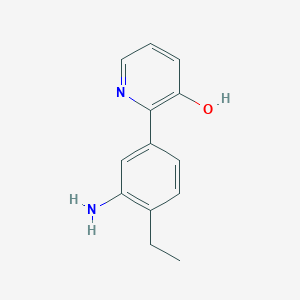![molecular formula C19H22FN3O4 B5524103 N-{[3-(3-fluorophenyl)-5-isoxazolyl]methyl}-1-(methoxyacetyl)-4-piperidinecarboxamide](/img/structure/B5524103.png)
N-{[3-(3-fluorophenyl)-5-isoxazolyl]methyl}-1-(methoxyacetyl)-4-piperidinecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of compounds structurally related to N-{[3-(3-fluorophenyl)-5-isoxazolyl]methyl}-1-(methoxyacetyl)-4-piperidinecarboxamide often involves complex processes, including nucleophilic displacement reactions and condensation reactions. For example, the feasibility of nucleophilic displacement of bromide in related structures has been demonstrated, leading to the synthesis of compounds with potential for studying cannabinoid receptors (Katoch-Rouse & Horti, 2003).
Molecular Structure Analysis
The molecular structure of compounds similar to N-{[3-(3-fluorophenyl)-5-isoxazolyl]methyl}-1-(methoxyacetyl)-4-piperidinecarboxamide has been characterized using various spectroscopic methods and X-ray diffraction studies. These analyses help determine the compound's conformation, bonding, and interaction with receptors or enzymes, contributing to understanding its potential biological activity.
Chemical Reactions and Properties
The chemical reactions involving compounds like N-{[3-(3-fluorophenyl)-5-isoxazolyl]methyl}-1-(methoxyacetyl)-4-piperidinecarboxamide focus on understanding their reactivity and interaction with various chemical agents. This includes exploring nucleophilic substitutions, addition reactions, and the synthesis of radiolabeled compounds for imaging studies (Katoch-Rouse & Horti, 2003).
Aplicaciones Científicas De Investigación
Metabolism and Disposition
Research has explored the metabolism and disposition of compounds structurally related to N-{[3-(3-fluorophenyl)-5-isoxazolyl]methyl}-1-(methoxyacetyl)-4-piperidinecarboxamide, providing insights into their pharmacokinetic profiles. For instance, a study on the disposition and metabolism of SB-649868, an orexin 1 and 2 receptor antagonist, highlighted its elimination mainly via feces, with only negligible amounts excreted unchanged. The study further identified principal circulating components and metabolites, emphasizing extensive metabolism involving oxidation of the benzofuran ring (Renzulli et al., 2011).
Binding Affinity and Imaging Applications
Several studies have synthesized and evaluated analogs with modifications to enhance binding affinity for specific receptors or to develop tracers for medical imaging, particularly positron emission tomography (PET) ligands for cerebral cannabinoid CB1 receptors and serotonin 5-HT1A receptors. These efforts aim to improve imaging capabilities for neurological conditions and receptor distribution mapping (Tobiishi et al., 2007), (Katoch-Rouse & Horti, 2003).
Therapeutic Potential
Research into the therapeutic potential of these compounds includes their application in treating diseases such as Alzheimer's disease, cancer, and inflammatory conditions. Studies have investigated compounds for their ability to selectively inhibit kinase superfamily members, demonstrating efficacy in preclinical cancer models (Schroeder et al., 2009), and have synthesized novel derivatives with anti-inflammatory and analgesic activities (Abu‐Hashem et al., 2020).
Mechanism of Action Studies
Further research has focused on understanding the mechanism of action of these compounds through studies on orexin receptor mechanisms in compulsive food consumption and the discovery of small molecule motilin receptor agonists. These studies contribute to our understanding of how these compounds interact with their targets and the potential therapeutic implications of their actions (Piccoli et al., 2012), (Westaway et al., 2009).
Mecanismo De Acción
Propiedades
IUPAC Name |
N-[[3-(3-fluorophenyl)-1,2-oxazol-5-yl]methyl]-1-(2-methoxyacetyl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22FN3O4/c1-26-12-18(24)23-7-5-13(6-8-23)19(25)21-11-16-10-17(22-27-16)14-3-2-4-15(20)9-14/h2-4,9-10,13H,5-8,11-12H2,1H3,(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKMZCFGVWWCDPA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(=O)N1CCC(CC1)C(=O)NCC2=CC(=NO2)C3=CC(=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22FN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-{[(4-biphenylylmethyl)amino]methyl}-1,4-oxazepan-6-ol dihydrochloride](/img/structure/B5524020.png)



![(1S*,5R*)-6-(3-methyl-2-buten-1-yl)-3-(3-phenoxypropanoyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5524058.png)




![2-[rel-(3aS,6aS)-hexahydropyrrolo[3,4-b]pyrrol-1(2H)-yl]-N-[2-(4-methoxyphenyl)ethyl]acetamide dihydrochloride](/img/structure/B5524111.png)
![N-methyl-N-[(4-phenyl-1,3-thiazol-2-yl)methyl]-2-propyl-1,3-thiazole-4-carboxamide](/img/structure/B5524114.png)


